molecular formula C6H10O6 B12324896 2,3,4,5,6-Pentahydroxycyclohexanone CAS No. 488-66-4

2,3,4,5,6-Pentahydroxycyclohexanone

Cat. No.: B12324896
CAS No.: 488-66-4
M. Wt: 178.14 g/mol
InChI Key: VYEGBDHSGHXOGT-UHFFFAOYSA-N
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Description

Contextualization within Pseudo-sugar and Cyclitol Families

Cyclitols are carbocyclic polyols that contain a cyclohexane (B81311) ring with one hydroxyl group attached to each of three or more ring carbon atoms. The inositols (cyclohexanehexols) are the most well-known members of this family. 2,3,4,5,6-Pentahydroxycyclohexanone is a ketone derivative of an inositol (B14025), and as such, is generically termed an "inosose".

The concept of "pseudo-sugars" is also relevant to the understanding of these compounds. A pseudo-sugar is a compound in which the ring oxygen atom of a pyranose sugar is replaced by a methylene (B1212753) group. While this compound is not a pseudo-sugar itself, its chemistry is closely intertwined with that of pseudo-sugars, as both are carbocyclic analogues of sugars, and they often serve as synthetic precursors to one another.

Systematics of Nomenclature and Stereochemical Variations of this compound Isomers

The nomenclature of cyclitols, including inososes, is governed by recommendations from the International Union of Pure and Applied Chemistry (IUPAC). These rules are designed to unambiguously define the numerous possible stereoisomers. The naming system for inososes involves specifying the configuration of the hydroxyl groups relative to the plane of the cyclohexane ring.

The stereochemistry of this compound is complex due to the presence of multiple chiral centers. The spatial arrangement of the five hydroxyl groups and the position of the ketone group give rise to a variety of isomers. Two of the most studied isomers are scyllo-inosose and myo-inosose.

scyllo-Inosose , also known as 2,4,6/3,5-pentahydroxycyclohexanone, is derived from the oxidation of scyllo-inositol.

myo-Inosose , or 2,3,5/4,6-pentahydroxycyclohexanone, results from the oxidation of myo-inositol. nih.gov

The different spatial arrangements of the hydroxyl groups have a significant impact on the chemical and physical properties of these isomers.

Interactive Data Table of this compound Isomers
Common NameIUPAC NameSynonymsMolecular FormulaMolar Mass
scyllo-Inosose(2R,3S,4r,5R,6S)-2,3,4,5,6-pentahydroxycyclohexan-1-onemyo-2-Inosose, InososeC₆H₁₀O₆178.14 g/mol
myo-Inosose(2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexanone1-Keto-D-chiro-inositolC₆H₁₀O₆178.14 g/mol

Historical Scientific Discoveries and Initial Research Contributions

The history of this compound is intrinsically linked to the study of inositols, which were first isolated in the 19th century. The exploration of inositol chemistry naturally led to the investigation of their oxidation products.

Early research in the mid-20th century by scientists such as Théodore Posternak laid the groundwork for understanding the structure and chemistry of inososes. His work on the oxidation of inositols was crucial in elucidating the structures of various isomers. For instance, the oxidation of myo-inositol to myo-inosose was a key area of investigation.

The identification of inososes in biological systems further spurred research. For example, myo-inosose-2 was identified in mammalian tissues in the late 1960s, highlighting the natural occurrence and potential biochemical significance of these compounds. nih.gov The development of synthetic methods to access specific isomers of this compound has been an ongoing area of research, driven by the need for stereochemically pure compounds for further studies and as building blocks in the synthesis of other complex molecules. More recent research has focused on enzymatic and microbial synthesis routes, offering more efficient and stereoselective methods for producing specific inosose isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964119
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
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Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-66-4, 6623-68-3, 488-64-2
Record name MYOINOSOSE (D)
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Record name EPIINOSOSE-2
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name MYOINOSOSE-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentahydroxycyclohexan-1-one
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Advanced Strategies for Chemical Synthesis and Derivatization

De Novo Synthetic Methodologies

De novo synthesis of 2,3,4,5,6-pentahydroxycyclohexanone often involves the intramolecular cyclization of linear hexose (B10828440) derivatives. These methods offer a high degree of control over the stereochemical outcome, allowing for the preparation of specific diastereomers.

Intramolecular Aldol (B89426) Cyclization of Hexos-5-ulose Derivatives

A prominent strategy for the synthesis of pentahydroxycyclohexanones is the intramolecular aldol condensation of hexos-5-ulose precursors. This approach mimics the biosynthetic pathways of inositols and allows for the formation of the cyclohexanone (B45756) ring with defined stereochemistry.

The DBU-promoted intramolecular aldol condensation of partially protected L-lyxo-hexos-5-ulose derivatives has been shown to proceed with complete diastereoselectivity. d-nb.infonih.gov Starting from methyl beta-D-galactopyranoside, the L-lyxo-hexos-5-ulose precursors are cyclized to afford 2L-(2,3,6/4,5)-pentahydroxycyclohexanone derivatives in good yields. d-nb.infonih.gov This method provides a direct route to a specific stereoisomer of pentahydroxycyclohexanone, which can then be further elaborated. For instance, stereoselective reduction of the resulting inosose with sodium triacetoxyborohydride (B8407120) leads to D-chiro-inositol after deprotection. d-nb.infonih.gov

Starting MaterialReagentProduct StereochemistryReference
L-lyxo-hexos-5-ulose derivativesDBU2L-(2,3,6/4,5) d-nb.infonih.gov

The intramolecular aldol condensation has also been investigated for aldohexos-5-ulose derivatives of the D-xylo and L-ribo stereoseries. d-nb.infonih.gov In these cases, only one of the four possible inosose products was isolated from each stereoseries, with yields ranging from 30% to 38%. d-nb.infonih.gov The lower yields compared to the L-lyxo and L-arabino series are attributed to the stereochemical arrangement of substituents influencing the stability of the transition states. nih.gov The reaction mechanism is thought to proceed through open-transition-state models, with electron-withdrawing inductive effects playing a significant role in determining the stereochemical outcome. d-nb.infonih.gov For the D-xylo derivative, this two-step sequence of condensation followed by reduction represents a biomimetic synthesis of myo-inositol. d-nb.infonih.gov

StereoseriesIsolated InososeYieldReference
D-xyloOne of four possible30-38% d-nb.infonih.gov
L-riboOne of four possible30-38% d-nb.infonih.gov

Cyclization Reactions Utilizing Glycosidic and Other Protected Intermediates

The use of protected intermediates, including glycosides, is crucial for directing the cyclization reactions and achieving the desired stereochemistry. By starting with a glycosidic precursor, such as methyl beta-D-galactopyranoside, the anomeric center is protected, allowing for selective reactions at other positions to form the hexos-5-ulose. nih.gov The choice of protecting groups on the precursor sugar is instrumental in controlling the configuration of the final inositol (B14025) product. d-nb.infonih.gov This sugar-based pathway provides direct access to enantiomerically pure and selectively protected inositols, which is a significant advantage over methods that start with achiral precursors and require desymmetrization steps. d-nb.infonih.gov The strategic placement of protecting groups on the aldohexos-5-ulose precursor allows for the indirect selective protection of the hydroxyl functions in the resulting pentahydroxycyclohexanone. d-nb.infonih.gov

Oxidative Transformations from Inositol Precursors

An alternative to de novo synthesis is the transformation of readily available inositol precursors through selective oxidation. This approach leverages the existing stereochemistry of the inositol starting material to produce specific pentahydroxycyclohexanone isomers.

Selective Chemical Oxidation of Myo-Inositol and Other Inositols

The selective chemical oxidation of myo-inositol can be achieved through a multi-step process to yield a pentahydroxycyclohexanone intermediate, specifically a myo-inosose. acs.org A described synthesis of scyllo-inositol from myo-inositol proceeds via such a ketone intermediate. acs.org The process begins with the protection of myo-inositol as its orthoformate, followed by selective benzoylation at the 2-hydroxyl group. acs.org Subsequent tosylation of the 4- and 6-hydroxyl groups and debenzoylation provides a di-tosylated derivative with a free hydroxyl at the 2-position. acs.org Swern oxidation of this alcohol furnishes the corresponding ketone, a myo-inosose derivative. acs.org This ketone can then be reduced, for example with sodium borohydride, to provide the scyllo-inositol derivative in excellent yield. acs.org This demonstrates a controlled chemical oxidation of an inositol to a pentahydroxycyclohexanone, which serves as a key intermediate for accessing other inositol isomers.

Starting MaterialKey StepsOxidizing AgentProductReference
myo-InositolProtection (orthoformate, benzoyl, tosyl), DeprotectionSwern Oxidationmyo-Inosose derivative acs.org

Reagent-Specific Approaches for Hydroxyl Group Oxidation

The synthesis of this compound and its stereoisomers, often referred to as inososes, typically involves the selective oxidation of a hydroxyl group in an inositol precursor. nih.gov The choice of oxidizing agent and reaction conditions is critical for achieving high selectivity and yield.

Inositol dehydrogenase, an enzyme from Bacillus subtilis, has demonstrated high stereoselectivity in the oxidation of protected inositol derivatives. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical oxidants. For instance, myo-inositol can be oxidized to myo-inosose-5, a pentahydroxycyclohexanone, by the enzyme myo-inositol dehydrogenase. nih.gov

Chemical methods often employ reagents like ruthenium trichloride (B1173362) with sodium periodate (B1199274) or platinum-based catalysts for the oxidation of specific hydroxyl groups. The regioselectivity of these reactions can be controlled by the use of protecting groups on the inositol starting material, directing the oxidation to a specific, unprotected hydroxyl group.

Functionalization and Complex Chemical Transformations

The ketone and multiple hydroxyl groups of this compound provide numerous handles for further chemical modifications, enabling the synthesis of a wide array of complex molecules.

Regioselective Reduction to Specific Inositol Stereoisomers (e.g., D-chiro-inositol, allo-inositol)

The reduction of the carbonyl group in this compound and its derivatives is a key step in the synthesis of various inositol stereoisomers. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the stereochemistry of the starting ketone.

For example, D-chiro-inositol, a biologically important isomer involved in insulin (B600854) signaling, can be synthesized from a protected diol via a multi-step process that includes the formation of a pentahydroxycyclohexanone intermediate. wikipedia.orggoogle.com The subsequent reduction of the ketone is performed stereoselectively to yield the desired D-chiro-inositol configuration. wikipedia.orgunimore.it Similarly, allo-inositol has been synthesized from a conduritol derivative, which itself can be derived from a pentahydroxycyclohexanone precursor. nih.gov The choice of reducing agent, such as sodium borohydride, and the reaction conditions are crucial for controlling the stereochemistry of the newly formed hydroxyl group. nih.gov

Baeyer-Villiger Oxidation and Related Rearrangement Pathways

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or lactones by treatment with a peroxyacid or peroxide. wikipedia.orgnrochemistry.com This reaction is particularly useful for the transformation of cyclic ketones like this compound into the corresponding lactones, which are valuable synthetic intermediates. adichemistry.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. adichemistry.comlibretexts.org In general, the group that is better able to stabilize a positive charge will migrate preferentially. libretexts.orgstackexchange.com For polyhydroxycyclohexanone derivatives, the migratory aptitude of the substituted carbons is influenced by the nature of the substituents on those carbons.

A study on the Baeyer-Villiger reaction of polyhydroxycyclohexanone derivatives revealed the following trend in migratory aptitude for the adjacent carbon atom: a carbon with a benzyloxy group migrates more readily than one with a methoxy (B1213986) group, which in turn is greater than a carbon with a ketal oxygen. elsevierpure.com Carbons substituted with acyloxy or methyl groups have a much lower migratory aptitude. elsevierpure.com This selectivity is attributed to the electron-donating ability of the substituents, which stabilizes the partial positive charge that develops on the migrating carbon in the transition state.

Theoretical studies on substituted cyclohexanones have further elucidated the factors governing migratory aptitude. acs.org While electronic effects play a major role, steric factors and dipole interactions can also influence the regioselectivity of the reaction. acs.org

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating Group Relative Migratory Aptitude
Tertiary alkyl High
Secondary alkyl Moderate-High
Aryl Moderate
Primary alkyl Low
Methyl Very Low

This table provides a general trend. The actual migratory aptitude can be influenced by stereoelectronic factors and the specific reaction conditions. pitt.edujk-sci.com

Mechanism of Oxygen Insertion in Cyclic Ketones

The mechanism of the Baeyer-Villiger oxidation involves several key steps. wikipedia.orgorganicchemistrytutor.com First, the peroxyacid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comjk-sci.com

The crucial step of the reaction is the concerted rearrangement where one of the adjacent carbon atoms migrates from the carbonyl carbon to the adjacent oxygen of the peroxide group, with the simultaneous cleavage of the weak oxygen-oxygen bond and departure of a carboxylate anion. wikipedia.orgstackexchange.com This migration step is the rate-determining step and occurs with retention of stereochemistry at the migrating center. pitt.edujk-sci.com Finally, deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product. wikipedia.org

Stereoelectronic effects are critical in this rearrangement. The migrating group must be anti-periplanar to the O-O bond of the peroxyacid in the Criegee intermediate to allow for optimal orbital overlap. pitt.edu

Nucleophilic Additions and Further Derivatizations (e.g., Cyanohydrin Formation)

The carbonyl group of this compound is susceptible to nucleophilic attack, providing a route to a variety of derivatives. academie-sciences.fr One important example is the formation of cyanohydrins. wikipedia.org

Cyanohydrins are formed by the addition of hydrogen cyanide (HCN) across the carbonyl double bond. openstax.org The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.org

The formation of a cyanohydrin from this compound introduces a new stereocenter and a nitrile group. wikipedia.org The nitrile group is a versatile functional group that can be further transformed, for example, by hydrolysis to a carboxylic acid or by reduction to an amine, opening up pathways to even more complex and functionally diverse molecules. openstax.org

Table 2: Compound Names

Compound Name
This compound
allo-Inositol
D-chiro-Inositol
myo-Inositol
scyllo-Inositol
neo-Inositol
Conduritol
Cyanohydrin
1-Keto-D-chiro-inositol
scyllo-Inosose
myo-Inosose-5
2-O-benzoyl-myo-inositol
myo-Inositol 1,3,5-orthobenzoate

Enzymatic Pathways and Biosynthetic Roles

Myo-Inositol Dehydrogenase (EC 1.1.1.18) Catalysis

Myo-Inositol Dehydrogenase (IDH) is a pivotal enzyme that initiates the catabolism of myo-inositol, a primary carbon source for many soil bacteria. cdnsciencepub.com This enzyme belongs to the family of oxidoreductases and plays a significant role in inositol (B14025) and inositol phosphate (B84403) metabolism. creative-enzymes.com

Enzymatic Conversion of Myo-Inositol to 2,4,6/3,5-Pentahydroxycyclohexanone

The primary function of Myo-Inositol Dehydrogenase is to catalyze the oxidation of myo-inositol. creative-enzymes.comlibios.frunipa.it This reaction involves the transfer of a hydride from the equatorial hydroxyl group of myo-inositol to the cofactor NAD+, resulting in the formation of 2,4,6/3,5-pentahydroxycyclohexanone (also known as scyllo-inosose), NADH, and a proton (H+). cdnsciencepub.comcreative-enzymes.comcreative-biogene.com This conversion is the first step in the microbial catabolism of myo-inositol. uni-duesseldorf.de

The chemical reaction is as follows: myo-inositol + NAD+ ↔ 2,4,6/3,5-pentahydroxycyclohexanone + NADH + H+ creative-enzymes.comcreative-biogene.com

Substrate Specificity and Cofactor Dependence (NAD+/NADH)

Myo-Inositol Dehydrogenase is strictly dependent on the cofactor Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) for its oxidative activity. libios.frunipa.itnih.govacs.org The enzyme specifically utilizes NAD+ as the electron acceptor in the oxidation of myo-inositol. cdnsciencepub.comnih.gov The reduced form of the cofactor, NADH, is generated as a product of this reaction. creative-enzymes.comunipa.itresearchgate.net While the native enzyme is specific for NAD+, research has shown that it is possible to engineer the enzyme to utilize NADP+ instead. nih.govacs.orgbeilstein-journals.org

The enzyme exhibits a degree of substrate promiscuity, recognizing and catalyzing the oxidation of various mono- and disaccharides, as well as some substituted inositol derivatives. nih.govacs.org However, it maintains high stereoselectivity in its reactions. cdnsciencepub.com For instance, the enzyme from Bacillus subtilis can act on different inositol isomers, but with varying efficiencies. uni-duesseldorf.de

Kinetic Characterization of Dehydrogenase Activity

The Michaelis constant (KM) for myo-inositol and NAD+ varies depending on the source of the enzyme. For example, the KM value for myo-inositol with the Hyg17 enzyme was found to be 9.0 ± 1.1 mM, which is consistent with other myo-inositol dehydrogenases that also have KM values in the millimolar range. nih.gov The catalytic efficiency (kcat/KM) of Hyg17 with myo-inositol was determined to be 366.7 ± 46.96 M−1s−1, and for NAD+, it was 452.4 ± 54.49 M−1s−1. nih.gov

Kinetic Parameters of Myo-Inositol Dehydrogenase
Enzyme SourceSubstrateKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
Hyg17myo-inositol9.0 ± 1.1-366.7 ± 46.96 nih.gov
Hyg17NAD+--452.4 ± 54.49 nih.gov

Recombinant Expression and Purification of Myo-Inositol Dehydrogenases

Myo-Inositol Dehydrogenases have been successfully expressed recombinantly in various host systems, including Escherichia coli and Rhodococcus. nih.govbeilstein-journals.org The purification of these enzymes is often achieved using standard chromatography techniques. nih.gov For instance, a myo-inositol-1-phosphate dehydrogenase from mung bean seedlings was purified 84-fold using several common methods. nih.gov The recombinant production of these enzymes is crucial for their detailed characterization and potential biotechnological applications. megazyme.com

Inosose Isomerase (EC 5.3.99.11) Functionality

Inosose Isomerase, also known as 2-keto-myo-inositol isomerase, is another key enzyme in the metabolic pathway of inositols. mdpi.comexpasy.org It belongs to the class of isomerases and is involved in the interconversion of different inosose stereoisomers. uniprot.org

Role of Metal Cofactors (Mn²⁺, Fe²⁺, Co²⁺) in Isomerization

The enzymatic transformations of 2,3,4,5,6-pentahydroxycyclohexanone are frequently dependent on the presence of divalent metal cations, which act as essential cofactors. While the prompt specifies isomerization, the primary role of these metals described in the literature is associated with the catalytic activity of lyases, such as inosose dehydratase. These enzymes require metal ions like Manganese (Mn²⁺) and Cobalt (Co²⁺) for their function. qmul.ac.ukwikipedia.orgebi.ac.uk The metal ions are crucial for the enzyme's structural integrity and catalytic mechanism, facilitating the binding of the substrate and the subsequent chemical reaction. ebi.ac.uk

The interchangeability of metal cofactors is a known phenomenon in many enzymes, where different ions can fulfill similar roles, although often with varying efficiency. nih.gov In the context of inositol metabolism, Mn²⁺ has been shown to stimulate the activity of enzymes that process inositol derivatives. nih.gov While Fe²⁺ is a common cofactor in many biological redox reactions, its specific role in the direct isomerization of this compound is less defined in available research compared to Mn²⁺ and Co²⁺ in related dehydration reactions. nih.gov The function of these metals is integral to the enzyme-catalyzed steps that direct this inosose intermediate into various metabolic fates.

Inosose Dehydratase (EC 4.2.1.44) and Dehydration Reactions

Inosose dehydratase, officially classified under EC 4.2.1.44, is a key enzyme in the catabolism of myo-inositol. wikipedia.orgresearchgate.net It is also referred to as myo-inosose-2 dehydratase or ketoinositol dehydratase. qmul.ac.ukwikipedia.org This enzyme belongs to the hydro-lyase family, which specializes in cleaving carbon-oxygen bonds through the elimination of a water molecule. wikipedia.org

Catalysis of Inosose to Diketo-Inositol Derivatives

The primary function of inosose dehydratase is to catalyze the dehydration of 2,4,6/3,5-pentahydroxycyclohexanone (an inosose) to form 3,5/4-trihydroxycyclohexa-1,2-dione, a diketo-inositol derivative. qmul.ac.uk This reaction is a critical step in the metabolic pathway that breaks down myo-inositol in certain microorganisms. wikipedia.org

Table 1: Properties of Inosose Dehydratase

PropertyDescription
EC Number 4.2.1.44 expasy.org
Systematic Name 2,4,6/3,5-pentahydroxycyclohexanone hydro-lyase (3,5/4-trihydroxycyclohexa-1,2-dione-forming) wikipedia.org
Reaction 2,4,6/3,5-pentahydroxycyclohexanone ⇌ 3,5/4-trihydroxycyclohexa-1,2-dione + H₂O qmul.ac.uk
Cofactors Requires Mn²⁺ or Co²⁺ qmul.ac.ukwikipedia.orgebi.ac.uk
Metabolic Pathway Inositol phosphate metabolism / myo-inositol degradation wikipedia.org

Mechanistic Aspects of Water Elimination

The systematic name of the enzyme, 2,4,6/3,5-pentahydroxycyclohexanone hydro-lyase, explicitly describes its mechanism: the removal of a water molecule (dehydration) from the inosose substrate. wikipedia.org This elimination reaction transforms the pentahydroxycyclohexanone into a more oxidized diketone structure. The reaction is crucial for preparing the cyclitol ring for subsequent steps in the catabolic pathway. The requirement of metal cofactors like Mn²⁺ or Co²⁺ suggests their involvement in stabilizing the transition state of the reaction or in activating a hydroxyl group to facilitate its removal as water. qmul.ac.ukebi.ac.uk

Broader Biosynthetic Contexts and Metabolic Intermediacy

This compound and its isomers serve as pivotal intermediates in the biosynthesis of a diverse range of natural products and in the central metabolism of various organisms.

Role in Aminocyclitol Antibiotic Biosynthesis (e.g., Streptomycin, Gentamicin (B1671437), Hygromycin A)

The inosose scaffold is fundamental to the creation of aminocyclitol antibiotics, a class of potent antibacterial agents that function by inhibiting protein synthesis in bacteria. nih.govbjid.org.br

Streptomycin : The biosynthesis of streptomycin, produced by Streptomyces griseus, involves the formation of a streptidine (B14820) moiety. researchgate.netresearchgate.net This core aminocyclitol is derived from myo-inositol, which is first oxidized to an inosose. This ketone intermediate then undergoes transamination reactions to generate the guanidinated streptidine ring that is characteristic of streptomycin. researchgate.net

Gentamicin : Produced by Micromonospora species, the gentamicin antibiotic complex is built upon a 2-deoxystreptamine (B1221613) core. nih.govwikipedia.org The biosynthetic pathway for this core starts with the cyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose (B3429959), an inosose derivative. This intermediate is then converted through a series of aminotransferase and dehydrogenase reactions to yield 2-deoxystreptamine, the central scaffold of gentamicin. nih.gov Research has demonstrated that deoxystreptamine-negative mutants of Micromonospora purpurea can utilize exogenously supplied 2,4,6/3,5-pentahydroxycyclohexanone to produce antibiotics, confirming the role of inosose as a key intermediate. acs.org

Hygromycin A : The biosynthesis of hygromycin A in Streptomyces hygroscopicus also utilizes a cyclitol pathway. nih.govnih.gov It is proposed that the neo-inosamine moiety of hygromycin A is formed from myo-inositol, which is oxidized to an inosose intermediate before undergoing transamination to create the final aminocyclitol structure. nih.gov

Table 2: Inosose Intermediacy in Antibiotic Biosynthesis

AntibioticProducing OrganismCore AminocyclitolInosose Precursor
Streptomycin Streptomyces griseusStreptidinemyo-Inosose researchgate.netresearchgate.net
Gentamicin Micromonospora echinospora2-Deoxystreptamine2-deoxy-scyllo-inosose nih.gov
Hygromycin A Streptomyces hygroscopicusneo-Inosamine-2myo-Inosose nih.gov

Intermediacy in Plant Carbohydrate Metabolism and Glycogen Synthesis

In plants, myo-inositol and its derivatives are central to numerous metabolic and structural processes. While plants store energy primarily as starch rather than glycogen, myo-inositol metabolism is deeply integrated with carbohydrate pathways, particularly the synthesis of cell wall polysaccharides. lebanonturf.comresearchgate.net Myo-inositol serves as a precursor for D-glucuronic acid, a key building block for pectin (B1162225) and hemicellulose, which are major components of the plant cell wall. researchgate.netplantcelltechnology.com

The oxidation of myo-inositol is the first step in this pathway, which can proceed via myo-inositol oxygenase (MIOX) to directly form D-glucuronic acid or through an inosose intermediate. frontiersin.org This positions this compound as a potential intermediate in the pathway that channels carbon from glucose into structural polysaccharides. researchgate.net Furthermore, myo-inositol is involved in phosphate storage (as phytic acid), stress signaling, and the transport of plant hormones like auxin, highlighting its multifaceted role in plant growth and development. lebanonturf.complantcelltechnology.comnih.gov

Contributions to Cyclitol Epimerization and Interconversion Pathways

The formation of a pentahydroxycyclohexanone intermediate is a fundamental mechanism for achieving the epimerization and interconversion of different cyclitol stereoisomers. By transiently creating a ketone at a specific carbon atom, the stereocenter at that position is temporarily removed. Subsequent stereospecific reduction of this ketone by a reductase enzyme can then generate a new hydroxyl group with a different orientation (an epimer) from the original cyclitol.

The conversion between myo-inositol and scyllo-inositol serves as a prime example of this pathway. The enzyme myo-inositol dehydrogenase catalyzes the oxidation of myo-inositol to produce scyllo-inosose (2,4,6/3,5-pentahydroxycyclohexanone). nih.gov This intermediate can then be acted upon by a different reductase to yield scyllo-inositol, or it can be part of a catabolic pathway. For instance, the enzyme myo-inosose-2 dehydratase uses scyllo-inosose as a substrate to produce 3D-3,5/4-trihydroxycyclohexane-1,2-dione, channeling it away from simple interconversion. ebi.ac.uk

This process allows organisms to reconfigure inositol isomers, which is vital since different isomers can have distinct biological roles. The interconversion pathways are crucial for maintaining the appropriate balance of various inositols and their phosphorylated derivatives, which act as essential signaling molecules and structural components in cells. mdpi.com

Detailed Research Findings

Research has identified specific enzymes and the transformations they catalyze, highlighting the central role of pentahydroxycyclohexanone intermediates.

Table 1: Key Enzymes in Pentahydroxycyclohexanone Metabolism

EnzymeSubstrate(s)Product(s)Organism/Pathway Example
myo-Inositol Dehydrogenasemyo-Inositol, NAD+scyllo-Inosose, NADH, H+Inositol Catabolism
myo-Inosose-2 Dehydratase2,4,6/3,5-Pentahydroxycyclohexanone3D-3,5/4-Trihydroxycyclohexane-1,2-dione, H₂OInositol Catabolism
Inosose Reductase (hypothetical)scyllo-Inosose, NADPH, H+scyllo-Inositol, NADP+Cyclitol Interconversion

Table 2: Cyclitol Interconversion via a Pentahydroxycyclohexanone Intermediate

Starting CyclitolEnzyme 1 (Oxidation)Intermediate KetoneEnzyme 2 (Reduction)Final Cyclitol
myo-Inositolmyo-Inositol Dehydrogenasescyllo-Inosose (2,4,6/3,5-Pentahydroxycyclohexanone)Inosose Reductasescyllo-Inositol
D-chiro-InositolD-chiro-Inositol Dehydrogenase1-Keto-D-chiro-inositolReductasemyo-Inositol or scyllo-Inositol

Mechanistic Investigations and Computational Chemistry

Elucidation of Organic Reaction Mechanisms

The reactivity of 2,3,4,5,6-pentahydroxycyclohexanone is dominated by the interplay between its ketone functionality and the numerous hydroxyl groups. This allows for a variety of intramolecular and intermolecular reactions, with the stereochemical and regiochemical outcomes being of primary interest.

Detailed Mechanisms of Intramolecular Aldol (B89426) Condensations

The presence of a ketone and multiple hydroxyl groups within the same molecule sets the stage for intramolecular aldol condensations. In such a reaction, an enolate is formed by deprotonation of an alpha-carbon, which then attacks the carbonyl carbon to form a new ring. For this compound, the alpha-carbons are at the C2 and C6 positions.

Deprotonation at either of these positions would lead to the formation of a bicyclic product. The feasibility and product distribution of such reactions are governed by the stability of the resulting ring systems. Generally, the formation of five- and six-membered rings is favored due to minimal ring strain. libretexts.orglibretexts.org Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups. libretexts.orglibretexts.org

Table 1: Potential Intramolecular Aldol Condensation Products of this compound

Enolate FormationAttacking CarbonElectrophilic CarbonResulting Ring SystemPredicted Stability
C2C2C6 (via enolate attack)Fused bicyclic systemPotentially stable
C6C6C2 (via enolate attack)Fused bicyclic systemPotentially stable

The exact mechanism would involve the formation of a resonance-stabilized enolate ion under basic conditions. This nucleophilic enolate would then attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation would yield the aldol addition product, which could then undergo dehydration to form a more stable α,β-unsaturated ketone. The stereochemistry of the newly formed stereocenters would be influenced by the conformation of the transition state, which would aim to minimize steric interactions between the hydroxyl groups.

Understanding Regioselectivity and Stereocontrol in Oxidation and Reduction Reactions

The oxidation and reduction of this compound and its parent compound, myo-inositol, are crucial for understanding its biological roles and for synthetic applications.

Oxidation: The selective oxidation of one of the secondary hydroxyl groups of myo-inositol to yield this compound is a key biological process. Inositol (B14025) dehydrogenase, for instance, catalyzes the selective oxidation of the axial hydroxyl group at C2 of myo-inositol. rsc.org This suggests that enzymatic oxidations can exhibit high regioselectivity. The stereochemistry of the substrate is critical, as enzymes can differentiate between enantiomers and diastereomers, leading to highly stereoselective transformations. rsc.orgnih.gov For non-enzymatic oxidation, the relative reactivity of the hydroxyl groups would depend on their steric and electronic environment.

Reduction: The reduction of the ketone in this compound back to a hydroxyl group can lead to various inositol isomers. The stereochemical outcome of this reduction is governed by the direction of the nucleophilic attack of the hydride reagent. The facial selectivity can be influenced by the steric hindrance posed by the adjacent hydroxyl groups. For example, attack from the less hindered face of the carbonyl group is generally favored. Computational studies can be employed to predict the preferred direction of attack and the resulting stereoisomer.

Mechanistic Pathways of Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all under the same reaction conditions. baranlab.org The polyfunctional nature of this compound makes it an ideal candidate for designing such efficient synthetic sequences.

A hypothetical cascade reaction could be initiated by the formation of an enolate from this compound. This enolate could then participate in a series of Michael additions and aldol condensations with suitable electrophiles, leading to the rapid assembly of complex polycyclic structures. nih.gov For instance, a base-mediated cascade reaction between a malonate ester and an α,β-unsaturated aldehyde has been shown to generate multiple new bonds and stereocenters in a single operation. nih.gov A similar strategy could be envisioned for this compound, where its enolate acts as the initial nucleophile. The mechanistic pathway would involve a cascade of bond formations, driven by the formation of thermodynamically stable products.

Enzyme Reaction Mechanism Studies

The biological transformations of this compound and related inositols are catalyzed by highly specific enzymes. Understanding the mechanisms of these enzymes is crucial for drug design and biotechnology.

Characterization of Enzyme Active Sites and Substrate Binding

myo-Inositol oxygenase (MIOX) is a key enzyme in inositol metabolism, catalyzing the oxidative cleavage of myo-inositol to D-glucuronic acid. wikipedia.orgpnas.org The active site of MIOX contains a di-iron cluster, specifically a Fe(II)/Fe(III) pair, which is essential for its catalytic activity. wikipedia.orgnih.gov

Crystallographic studies of MIOX have revealed the intricate details of its active site. The substrate, myo-inositol, binds to the Fe(III) ion of the di-iron center through its C1 and C6 hydroxyl groups. nih.gov The active site is further shaped by a series of amino acid residues that interact with the substrate and cofactors, ensuring high specificity. For instance, in human MIOX, the di-iron cluster is coordinated by histidine and aspartate residues. nih.gov A lysine (B10760008) residue, Lys127, is proposed to play a role in controlling access to the di-iron cluster. nih.gov The binding of the substrate in a specific orientation within the active site is a prerequisite for the subsequent catalytic steps.

Table 2: Key Features of the myo-Inositol Oxygenase (MIOX) Active Site

FeatureDescriptionReference
Catalytic CenterDi-iron (Fe(II)/Fe(III)) cluster wikipedia.orgnih.gov
Substrate Bindingmyo-Inositol coordinates to the Fe(III) ion via C1 and C6 hydroxyls nih.gov
Coordinating ResiduesHistidine and Aspartate residues nih.gov
Key Regulatory ResidueLysine 127, potentially governing substrate access nih.gov

Transition State Analysis in Biological Transformations

The mechanism of MIOX involves the binding of dioxygen (O₂) to the Fe(II) site of the di-iron cluster, forming a superoxo-diiron(III/III) intermediate. nih.gov This is followed by the abstraction of a hydrogen atom from the C1 position of the bound myo-inositol by the superoxide (B77818) ligand. nih.gov This hydrogen abstraction step is a critical part of the reaction and involves a high-energy transition state.

Computational studies can be used to model this transition state and understand the factors that stabilize it. The geometry of the transition state, including the distances between the reacting atoms and the orientation of the substrate relative to the iron-bound oxygen, is crucial for the reaction to proceed. The enzyme environment, including the amino acid residues in the active site, plays a vital role in lowering the activation energy of this transition state. For the oxidation of myo-inositol, the reaction proceeds through a radical intermediate, which then undergoes further reaction to yield the final product. nih.gov Understanding these transition states is fundamental to elucidating the complete catalytic cycle of the enzyme.

Theoretical and Computational Modeling Approaches

Theoretical and computational modeling have become indispensable tools for investigating the chemical and biological characteristics of molecules like this compound. These approaches provide insights into reaction mechanisms, molecular conformations, and interactions with biological macromolecules, complementing experimental studies.

Quantum chemical calculations are a powerful strategy for analyzing reaction mechanisms and predicting the feasibility of chemical transformations. nih.gov By estimating the energies of transition states and connected equilibria, these methods allow for the exploration of potential reaction pathways before conducting laborious and costly experiments. nih.govresearchgate.net

The oxidation of myo-inositol by inositol dehydrogenases (IDHs) to produce keto-inositols like this compound (also known as 2-keto-myo-inositol or scyllo-inosose) is a key step in inositol catabolism in many bacteria. nih.govnih.gov Quantum chemical methods can be employed to elucidate the step-by-step mechanism of this oxidation. Furthermore, these calculations can predict subsequent reactions, such as the dehydration of the keto-inositol intermediate. nih.gov

Modern computational techniques have enabled the automated exploration of reaction pathways. researchgate.net Methods like the Artificial Force Induced Reaction (AFIR) use a virtual force in quantum chemical calculations to systematically find reaction routes from a given equilibrium structure. nih.gov This approach can create a comprehensive network of potential reactions, allowing researchers to predict possible products and their yields under specific conditions. nih.govchemrxiv.org For a molecule like this compound, this could be used to predict its degradation pathways or its potential to participate in further biochemical transformations. The development of methods to trace reaction paths backward from a target product also represents a significant advance, enabling the computational prediction of potential reactants. nih.gov

Table 1: Selected Quantum Chemical Methods for Reaction Pathway Analysis

Method/Approach Description Application Reference
Transition State Theory Calculates the energy of transition states and equilibria to map out a reaction's energy profile. Elucidating reaction mechanisms and predicting reaction rates. nih.gov
Artificial Force Induced Reaction (AFIR) An automated method that applies a virtual force to a molecule's structure to discover potential reaction pathways exhaustively. Comprehensive exploration of reaction networks and prediction of unknown reactions. nih.govchemrxiv.org
Reaction Path Network Analysis Combines automated path search methods with kinetics calculations to map all feasible reactions and predict product yields. Screening for optimal synthetic routes and discovering novel chemical transformations. researchgate.netnih.gov

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive center is treated with high-level quantum mechanics and the surrounding system (e.g., solvent or enzyme) is treated with classical molecular mechanics. | Studying enzyme-catalyzed reactions, such as the oxidation of inositols within an enzyme's active site. | N/A |

The three-dimensional structure of this compound, particularly the orientation of its five hydroxyl groups and one ketone group on the cyclohexane (B81311) ring, is critical to its chemical reactivity and biological function. The six-membered ring of cyclohexanone (B45756) is not planar and primarily adopts chair conformations to minimize steric and torsional strain. researchgate.netnih.gov

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the conformational landscape of molecules. researchgate.net MM methods use classical physics to calculate the potential energy of different conformers, allowing for the identification of the most stable structures. For substituted cyclohexanones, these calculations can determine the relative stability of conformers where a substituent is in an axial versus an equatorial position. researchgate.netresearchgate.net For this compound, this involves analyzing the various chair conformations resulting from the different possible axial and equatorial arrangements of the five hydroxyl groups.

Studies on analogous 2-halocyclohexanones have shown that the relative stability of axial and equatorial conformers is influenced by a combination of steric effects and stereoelectronic interactions, such as the alignment of bond dipoles. researchgate.netresearchgate.net For instance, in 2-fluorocyclohexanone, the axial conformation is more stable in the vapor phase, whereas the equatorial conformer is favored in solution. researchgate.net MD simulations provide a dynamic view, modeling the movement of atoms over time and revealing the flexibility of the ring and the timescale of conversions between different conformations. nih.gov This dynamic behavior can be crucial for reactivity, as the molecule may need to adopt a specific, higher-energy conformation to react. nih.gov

Table 2: Calculated Vapor Phase Energy Differences for Axial vs. Equatorial Conformers of 2-Halocyclohexanones

Compound Energy Difference (Eeq - Eax) in kcal/mol Most Stable Vapor Phase Conformer Reference
2-Fluorocyclohexanone 0.45 Axial researchgate.net
2-Chlorocyclohexanone 1.05 Axial researchgate.net
2-Bromocyclohexanone 1.50 Axial researchgate.net
2-Iodocyclohexanone 1.90 Axial researchgate.net

This table illustrates how computational methods can quantify the subtle energy differences that determine conformational preferences in cyclohexanone derivatives.

Understanding how this compound interacts with proteins is key to elucidating its biological role. In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze these interactions. nih.govnih.gov As the initial product of myo-inositol oxidation, this compound is a natural ligand for enzymes in the inositol catabolic pathway, such as inositol dehydrogenase (IDH). nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This technique was used to build structural models for the IDH enzymes from Corynebacterium glutamicum. Docking experiments with myo-inositol and scyllo-inositol helped identify the substrate-binding sites and key amino acid residues responsible for substrate specificity. nih.gov Such studies can reveal the specific hydrogen bonds, van der Waals forces, and electrostatic interactions that stabilize the binding of this compound within an enzyme's active site.

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. nih.gov These simulations model the dynamic movements of both the protein and the ligand, providing insights into the flexibility of the binding pocket and the conformational changes that may occur upon binding. nih.gov Analysis of MD trajectories can reveal the persistence of key interactions, such as hydrogen bonds, and calculate binding free energies, which quantify the affinity of the ligand for the protein. nih.gov

Table 3: Key Methodologies in the In Silico Analysis of Protein-Ligand Interactions

Methodology Purpose Key Outputs Reference
Molecular Docking Predicts the binding pose and orientation of a ligand within a protein's active site. Binding score/affinity, predicted binding pose, key interacting residues. nih.govnih.gov
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of a molecular system to assess the stability and dynamics of the protein-ligand complex. Conformational stability (RMSD), flexibility of protein regions (RMSF), analysis of persistent interactions (e.g., hydrogen bonds). nih.govnih.gov
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding of a ligand to a protein from MD simulation snapshots. Quantitative measure of binding affinity (ΔGbind). N/A

| Protein Interaction Network Analysis | Predicts functional associations between proteins to understand the broader biological context of a ligand's target. | Maps of protein-protein interactions, identification of key nodes in metabolic pathways. | nih.gov |

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to unequivocally identifying 2,3,4,5,6-pentahydroxycyclohexanone and elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed structure of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to one another. In a ¹H NMR spectrum of a pentahydroxycyclohexanone isomer, run in water (H₂O) at 600 MHz, distinct signals for the protons on the cyclohexane (B81311) ring are observed. The protons attached to the carbons bearing hydroxyl groups (CH-OH) and the alpha-protons adjacent to the carbonyl group (C=O) would exhibit characteristic chemical shifts. The complexity of the spectrum is influenced by the stereochemistry of the hydroxyl groups.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. For this compound, a key feature is the signal for the carbonyl carbon (C=O), which typically appears significantly downfield (at a high chemical shift value), generally in the range of 190-220 ppm for ketones. youtube.com The other five carbons, each bonded to a hydroxyl group, would appear at lower chemical shifts. The exact positions of these signals provide insight into the electronic environment of each carbon atom.

Table 1: Representative Experimental Conditions for NMR Analysis of a Pentahydroxycyclohexanone Isomer

ParameterValueReference
InstrumentBruker
Nucleus¹H
Frequency600 MHz
SolventWater (H₂O)
Sample pH7.00
Temperature25.0 °C

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry can provide the exact mass of a molecule, which for an isomer of pentahydroxycyclohexanone is 178.04773803 Da, corresponding to the molecular formula C₆H₁₀O₆. nih.gov

When coupled with fragmentation techniques (tandem MS or MS/MS), it can also help elucidate the structure of the molecule. The fragmentation pattern provides clues about the connectivity of atoms. For instance, in related polyhydroxylated compounds, common fragmentation patterns involve the loss of water molecules (H₂O) and other small neutral fragments from the parent ion. nih.gov MS is particularly powerful for dereplication, a process to rapidly identify known natural products in complex mixtures from microbial extracts, thereby streamlining the discovery of novel compounds. vliz.be

Table 2: Key Mass Spectrometry Data for an Isomer of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O₆ nih.gov
Molecular Weight178.14 g/mol nih.gov
Exact Mass178.04773803 Da nih.gov

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex samples and for assessing its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar compounds like this compound. Due to its high polarity, reversed-phase (e.g., C18) columns with highly aqueous mobile phases or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are typically used for separation.

Detection can be achieved using several methods. While the ketone group provides some UV absorbance, it is often weak. Therefore, more universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are common. The most powerful approach involves coupling HPLC with mass spectrometry (LC-MS), which combines the superior separation of HPLC with the sensitive and specific detection of MS. This technique is widely used in metabolomics to identify and quantify compounds like pentahydroxycyclohexanone in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of metabolomics for analyzing volatile and semi-volatile compounds. researchgate.net Due to its numerous hydroxyl groups, this compound is not naturally volatile. Therefore, a chemical derivatization step is required prior to analysis. researchgate.net This process typically involves reacting the hydroxyl groups with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic protons with non-polar trimethylsilyl (B98337) (TMS) groups. This increases the compound's volatility and thermal stability, making it suitable for GC analysis.

Once derivatized, the compound can be separated from other metabolites on a GC column and subsequently identified and quantified by the mass spectrometer. GC-MS offers excellent chromatographic resolution and provides mass spectra that can be compared against established libraries for confident identification. nih.govresearchgate.net

Enzyme Activity Assays and Kinetic Measurements

Enzyme assays are laboratory procedures that measure the rate of enzyme reactions. They are crucial for studying the enzymes that produce or consume this compound. For example, the compound is a known product of the oxidation of myo-inositol, a reaction catalyzed by the enzyme myo-inositol dehydrogenase. nih.gov

An assay to measure the activity of this enzyme could be designed by monitoring either the appearance of the product (this compound) or the consumption of a cofactor. nih.gov

Direct Measurement: The reaction can be run for a specific time, then stopped (e.g., by adding acid or heat), and the amount of this compound formed can be quantified using HPLC or LC-MS. researchgate.net

Indirect Spectrophotometric Assay: Many dehydrogenase enzymes use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH during the reaction. The formation of NADH can be continuously monitored by measuring the increase in absorbance at a wavelength of 340 nm, providing a real-time measurement of enzyme activity.

Kinetic measurements, such as determining the Michaelis constant (Km) and maximum velocity (Vmax), can be performed by measuring the reaction rate at various substrate (e.g., myo-inositol) concentrations. These experiments must be conducted under strictly controlled conditions of pH, temperature, and ionic strength to ensure reproducible and comparable results. researchgate.net

Applications in Chemical Biology and Synthetic Biochemistry

Strategic Intermediates in the Synthesis of Inositol (B14025) Analogues and Cyclitol Derivatives

2,3,4,5,6-Pentahydroxycyclohexanone and its stereoisomers, collectively known as inososes, are pivotal intermediates in the chemical synthesis of various inositol analogues and other cyclitol derivatives. The oxidation of a hydroxyl group in an inositol, such as the abundant myo-inositol, to a ketone yields an inosose. This ketone functionality provides a reactive site for stereocontrolled reductions or other modifications, allowing access to different inositol stereoisomers that are less common in nature.

A notable example is the synthesis of scyllo-inositol from myo-inositol, which proceeds via a myo-inosose intermediate nih.gov. This transformation is significant because certain inositols and their derivatives have demonstrated important biological activities. The general synthetic strategy often involves:

Selective oxidation of a specific hydroxyl group on a readily available inositol isomer (e.g., myo-inositol) to form the corresponding inosose.

Stereoselective reduction of the newly formed ketone to generate an epimeric hydroxyl group, thus yielding a different inositol isomer.

Use of protecting groups to isolate specific hydroxyls for targeted reactions.

For instance, 3-substituted 1D-myo-inositols have been synthesized from precursors like L-quebrachitol, with the 3-keto analogue (an inosose) being prepared through Pt-catalyzed air oxidation of 1L-chiro-inositol nih.gov. These synthetic analogues are crucial for studying the structure-activity relationships of enzymes involved in inositol metabolism, such as phosphatidylinositol synthase nih.gov. The ability to generate a library of inositol isomers from a single precursor through an inosose intermediate highlights the strategic importance of this compound in synthetic chemistry.

Building Blocks for Complex Natural Product Synthesis

The densely functionalized and chiral nature of this compound makes it an attractive building block for the synthesis of complex natural products. In natural product synthesis, chemists often seek out versatile, stereochemically rich starting materials, known as chiral pool synthons, to efficiently construct intricate molecular architectures. While direct incorporation of the entire this compound skeleton into a final natural product is a specialized application, the underlying principles are well-established with other core structures.

For example, metabolites like aminobenzoates serve as foundational building blocks for a wide array of microbial natural products, including various heterocycles and macrocycles rsc.org. Similarly, the primary metabolite β-Nicotinamide adenine (B156593) dinucleotide (β-NAD) has been discovered to function as a structural scaffold for a novel class of natural products uni-konstanz.denih.gov. The enzymes in these pathways perform intricate chemical transformations on the core building block to assemble the final complex molecule uni-konstanz.denih.gov.

In this context, inososes like this compound represent a highly functionalized C6 carbocyclic scaffold. Their multiple hydroxyl groups and ketone functionality can be selectively manipulated to introduce new stereocenters and append various side chains, making them ideal starting points for the synthesis of cyclitol-containing natural products or their complex analogues.

Biocatalytic Production of High-Value Chemicals and Pharmaceuticals

Biocatalysis is increasingly recognized as a powerful tool for sustainable and efficient chemical synthesis, particularly for producing high-value, chiral compounds for the pharmaceutical industry nih.govyoutube.com. Enzymes offer high specificity and operate under mild conditions, which is advantageous for complex molecules like this compound numberanalytics.com.

The production and utilization of inososes are amenable to biocatalytic methods. For example, the oxidation of inositols to inososes can be achieved using specific enzymes like inositol dehydrogenases. Furthermore, inososes themselves can serve as substrates in biocatalytic transformations. Research has shown that a 3-keto analogue of 1D-myo-inositol can act as a substrate for phosphatidylinositol (PtdIns) synthase, indicating its potential for incorporation into phospholipids (B1166683) through enzymatic action nih.gov. This demonstrates that the ketone functionality of an inosose is recognized and processed by specific enzymes, opening avenues for its use in enzyme-catalyzed synthetic pathways.

The development of biocatalytic processes often involves enzyme discovery, engineering, and process optimization to handle challenges like substrate solubility or inhibition isomerase.comresearchgate.netnih.gov. The application of these principles to inosose chemistry could lead to the efficient, large-scale production of specific inositol analogues and other valuable chiral chemicals for various industries nih.gov.

Exploration of Inososes as Probes and Potential Modulators of Biological Processes (e.g., Aβ aggregation)

Small molecules that can probe or modulate biological pathways are invaluable tools in chemical biology and drug discovery nih.govnih.govmdpi.com. Inososes have emerged as promising candidates in this area, particularly in the context of neurodegenerative diseases like Alzheimer's. A key pathological feature of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide nih.govmdpi.com.

Studies have investigated the effects of different inosose stereoisomers on the aggregation of Aβ. The research revealed a stereospecific relationship where certain inososes can inhibit this pathological process. This highlights the importance of the specific three-dimensional arrangement of the hydroxyl groups relative to the ketone for biological activity.

Table 1: Effect of Inosose Stereoisomers on Amyloid-Beta (Aβ) Aggregation
CompoundObserved Effect on Aβ AggregationReference
epi-2-inososeInhibitor of Aβ aggregation in vitro nih.gov
allo-inositolInhibitor of Aβ aggregation in vitro nih.gov

The finding that epi-2-inosose acts as an inhibitor of Aβ aggregation is particularly significant. It suggests that the inosose scaffold could be a valuable starting point for developing therapeutic agents for Alzheimer's disease. By acting as modulators, these molecules can interfere with the aggregation cascade, potentially preventing the formation of toxic oligomers and fibrils nih.gov. The use of such molecules as biological probes helps to further elucidate the structural requirements for interaction with the Aβ peptide and provides a deeper understanding of the aggregation mechanism itself nih.govresearchgate.netmdpi.com.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,3,4,5,6-pentahydroxycyclohexanone and its derivatives is an active area of research, with a focus on developing more efficient, stereoselective, and environmentally friendly methods. Traditional chemical synthesis routes can be complex and may involve hazardous reagents. organic-chemistry.org Consequently, researchers are exploring novel approaches to overcome these limitations.

Recent advancements include the development of mild and efficient methods for preparing key chemical intermediates. organic-chemistry.org For instance, new protocols for the synthesis of isocyanides and sulfones, which can be valuable building blocks in organic synthesis, have been reported. organic-chemistry.orgprinceton.edu These methods often offer high yields and tolerate a wide range of functional groups, paving the way for the more accessible synthesis of complex molecules like pentahydroxycyclohexanone derivatives. organic-chemistry.orgrsc.orgelsevier.com

A significant trend is the move towards biocatalysis and green chemistry principles. The use of enzymes and whole-cell systems for the synthesis of chiral compounds is a promising sustainable alternative to traditional organic synthesis. nih.govresearchgate.net These biocatalytic methods can offer high stereoselectivity under mild reaction conditions, reducing the environmental impact.

Engineering of Enzymatic Pathways for Enhanced Bioproduction

Metabolic engineering and synthetic biology are revolutionizing the production of valuable compounds like this compound and its derivatives. nih.govnih.govresearchgate.netyoutube.comyoutube.com By manipulating the metabolic pathways of microorganisms, scientists can enhance the yield and productivity of desired molecules.

A notable example is the enhanced biosynthesis of 2-deoxy-scyllo-inosose (B3429959), a derivative of pentahydroxycyclohexanone, in engineered Bacillus subtilis. nih.gov By disrupting competing metabolic pathways and overexpressing a key enzyme, 2-deoxy-scyllo-inosose synthase, researchers achieved a significant increase in production. nih.govnih.govwikipedia.org This synthase catalyzes the formation of the carbocycle from glucose-6-phosphate. nih.gov

The strategies employed in systems metabolic engineering include:

Pathway-focused approaches: Identifying and overcoming bottlenecks in the biosynthetic pathway.

Systems biology-based approaches: Utilizing omics data to understand and engineer the host metabolism on a global scale. nih.gov

Evolutionary engineering: Applying selective pressure to evolve strains with improved production capabilities. nih.gov

These approaches have been successfully applied in various microorganisms, including Escherichia coli and Corynebacterium glutamicum, for the production of a wide range of chemicals. nih.gov The development of microbial consortia, where the metabolic burden is distributed among different strains, is another innovative strategy to boost production. nih.gov

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in the study of this compound. nih.gov These methods provide insights into the structure, properties, and reactivity of molecules, guiding experimental research and accelerating the discovery process. rsc.orgnih.govresearchgate.netnist.gov

Advanced computational approaches are being used to:

Predict reaction outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products of new reactions. nih.gov

Elucidate reaction mechanisms: Quantum chemical calculations can map out the potential energy surface of a reaction, revealing the most likely pathway. nist.gov

Design novel catalysts and enzymes: Computational screening can identify promising candidates for catalysts or design mutations to improve the activity and selectivity of enzymes.

For example, molecular docking studies have been used to investigate the interaction of various ligands with target proteins, providing a basis for drug design. nih.gov Similarly, molecular dynamics simulations can provide a detailed picture of the conformational changes and interactions of molecules over time. nih.gov

Uncovering Undiscovered Biological Roles and Applications

While some biological roles of this compound and its derivatives are known, particularly in the biosynthesis of aminoglycoside antibiotics, there is a vast potential for discovering new functions and applications. nih.govnih.gov

Research is ongoing to explore the involvement of these compounds in various cellular processes. For instance, myo-inosose-5 is the product of the oxidation of myo-inositol, a crucial molecule in cell signaling. nih.gov The enzyme inosose isomerase interconverts different inosose isomers, suggesting a dynamic role in cellular metabolism. uniprot.org

The unique structural features of pentahydroxycyclohexanones make them attractive starting materials for the synthesis of other valuable compounds. For example, they can serve as precursors for the synthesis of bioactive natural products and their analogs. The exploration of their potential in areas such as cosmetics and materials science is also an emerging field. acs.org

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to study biological systems in a holistic manner. nih.gov The integration of these multi-omics datasets is crucial for a systems-level understanding of the roles of molecules like this compound. nih.govisbscience.org

By combining different omics data, researchers can:

Identify novel genes and pathways: Correlating changes in gene expression with metabolite levels can reveal new enzymes and metabolic pathways.

Construct and refine metabolic models: Omics data can be used to build and validate computational models of metabolism, enabling the prediction of metabolic fluxes and the effects of genetic perturbations. nih.gov

Uncover regulatory networks: Integrating transcriptomic and proteomic data can help to elucidate the complex regulatory networks that control metabolic pathways. nih.gov

This systems biology approach is essential for understanding the intricate interplay between different cellular components and for rationally designing strategies to manipulate cellular metabolism for desired outcomes. isbscience.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.